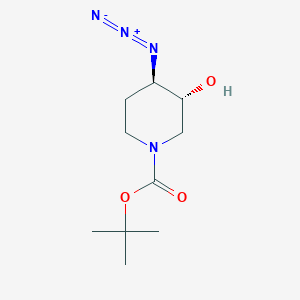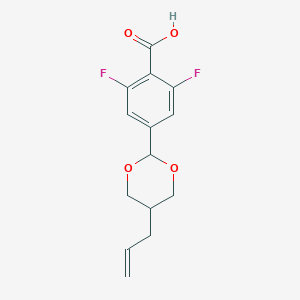![molecular formula C8H13N B8086671 3-{Bicyclo[1.1.1]pentan-1-yl}azetidine](/img/structure/B8086671.png)
3-{Bicyclo[1.1.1]pentan-1-yl}azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-{Bicyclo[1.1.1]pentan-1-yl}azetidine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) motif . Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane is a highly strained molecule .
Synthesis Analysis
The synthesis of bicyclo[1.1.1]pentane derivatives has been extensively investigated . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed . Using this strategy, more than 300 functionalized bicyclo[1.1.1]pentanes have been prepared on a (multi)gram scale .Molecular Structure Analysis
The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule .Chemical Reactions Analysis
The chemical reactions involving bicyclo[1.1.1]pentane derivatives have been extensively studied . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .科学研究应用
Molecular Rods
BCP derivatives have been used as molecular rods in materials science . These are molecules that can be used to connect other molecules or structures, providing a rigid and stable framework.
Molecular Rotors
BCP derivatives have also been used as molecular rotors . These are molecules that can rotate around a specific axis, which can be useful in various applications such as energy storage and transfer.
Supramolecular Linker Units
In supramolecular chemistry, BCP derivatives have been used as linker units . These are used to connect different supramolecular entities together, allowing for the creation of complex structures with unique properties.
Liquid Crystals
BCP derivatives have found applications in the creation of liquid crystals . These are materials that have properties between those of conventional liquids and those of solid crystals, and are used in a variety of technologies, including displays and sensors.
FRET Sensors
BCP derivatives have been used in the development of FRET sensors . FRET (Förster Resonance Energy Transfer) is a mechanism that describes energy transfer between two light-sensitive molecules. Sensors based on this principle have a wide range of applications, including in biological and medical research.
Metal–Organic Frameworks
BCP derivatives have been used in the construction of metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and have potential applications in gas storage, separation, and catalysis.
Bioisostere in Drug Discovery
The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the diversity of chemical structures, and to optimize pharmacokinetic and pharmacodynamic properties.
Increasing Solubility and Potency of Medicines
Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation . BCP derivatives have been found to increase or equal solubility/potency/metabolic stability and decrease non-specific binding of lead compounds that can be achieved through such bioisosteric replacements .
未来方向
The future directions for the use of bicyclo[1.1.1]pentane derivatives in drug discovery look promising . The practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
作用机制
Target of Action
The primary targets of 3-{Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been extensively used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular derivative and its intended therapeutic application.
Mode of Action
The exact mode of action of 3-{Bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can enhance their potency, selectivity, and pharmacokinetic profile .
Biochemical Pathways
The specific biochemical pathways affected by 3-{Bicyclo[11Bcp derivatives are known to have various applications in synthetic organic chemistry . The affected pathways would depend on the specific derivative and its biological targets.
Pharmacokinetics
The ADME properties of 3-{Bicyclo[11Bcp derivatives are known to have increased or equal solubility, potency, and metabolic stability . These properties can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .
Result of Action
The molecular and cellular effects of 3-{Bicyclo[11Bcp derivatives are known to have increased or equal solubility, potency, and metabolic stability . These properties can enhance the efficacy of the drug, potentially leading to improved therapeutic outcomes.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-{Bicyclo[11The synthesis of bcp derivatives has been achieved under mild and metal-free conditions , suggesting that these compounds may be relatively stable under a variety of environmental conditions.
属性
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-6-2-8(1,3-6)7-4-9-5-7/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPCOCMCGTJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3CNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Bicyclo[1.1.1]pentan-1-yl}azetidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate](/img/structure/B8086589.png)
![(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B8086597.png)
![(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B8086604.png)
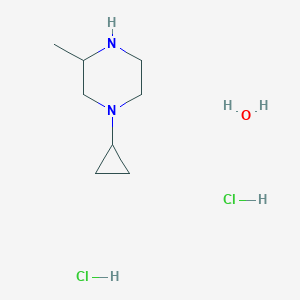




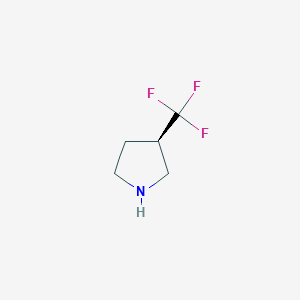
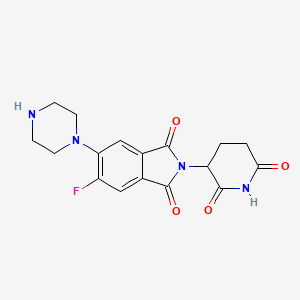
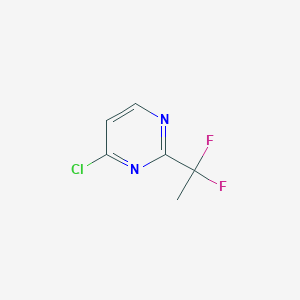
![Sodium 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8086681.png)
